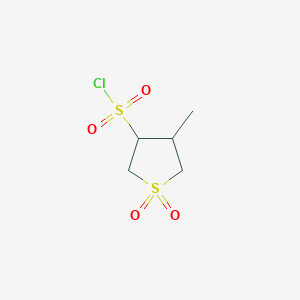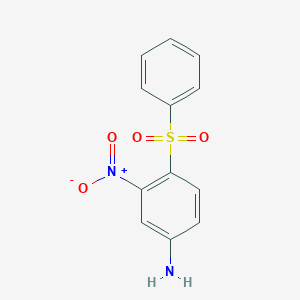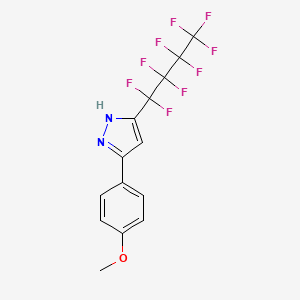
3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Vue d'ensemble
Description
3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole, also known as PF-06463922, is a small molecule inhibitor that targets the enzyme fatty acid synthase (FASN). FASN is an essential enzyme for the synthesis of fatty acids, which are important for the growth and proliferation of cancer cells. PF-06463922 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
Target of Action
The primary target of the compound 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in different cancer and inflammation models .
Mode of Action
The compound interacts with ALOX15 in a substrate-specific manner, acting as an allosteric inhibitor . It occupies the substrate-binding pocket of one monomer, while the substrate fatty acid binds at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme-inhibitor interactions, leading to a reduced inhibitory potency .
Biochemical Pathways
The compound affects the linoleate oxygenase activity of ALOX15 . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites makes this enzyme a target for pharmacological research .
Pharmacokinetics
Similar compounds have shown predictable pharmacokinetic properties across a wide range of patients, including the elderly and those with moderate renal impairment .
Result of Action
The result of the compound’s action is the selective inhibition of the linoleate oxygenase activity of ALOX15 . This inhibition can potentially alter the functionality of ALOX15 in different cancer and inflammation models .
Action Environment
It is known that the chemical modification of the core pharmacophore can alter the enzyme-inhibitor interactions .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole is its specificity for FASN, which makes it a promising anticancer agent with potentially fewer side effects than other chemotherapy drugs. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole. One area of interest is the development of more potent and selective FASN inhibitors, which could improve the efficacy of this class of drugs. Another area of interest is the investigation of combination therapies involving this compound and other anticancer agents, which could enhance the effectiveness of treatment. Finally, further research is needed to explore the potential of this compound in clinical trials and its potential as a therapeutic agent for cancer patients.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce tumor growth in vivo.
Analyse Biochimique
Biochemical Properties
5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase enzymes, specifically monoamine oxidase A and B. These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters and xenobiotic amines . The compound acts as a non-competitive inhibitor of these enzymes, altering their catalytic activity and potentially affecting neurotransmitter levels in the central nervous system.
Cellular Effects
The effects of 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis and cellular bioenergetics . This modification can improve neuronal tolerance to ischemic conditions by enhancing mitochondrial function and reducing apoptosis.
Molecular Mechanism
At the molecular level, 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of monoamine oxidase enzymes, inhibiting their activity and altering neurotransmitter metabolism . Additionally, it enhances O-GlcNAcylation on mitochondrial proteins, which involves the addition of N-acetylglucosamine to serine and threonine residues, thereby modulating protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained modulation of mitochondrial function and reduced oxidative stress in neuronal cells .
Dosage Effects in Animal Models
The effects of 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by enhancing mitochondrial function and reducing oxidative stress . At higher doses, it may induce toxic effects, including mitochondrial dysfunction and increased apoptosis . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and adverse effects become more pronounced.
Metabolic Pathways
5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of neurotransmitters . The compound’s metabolism may also involve phase II reactions, including glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s perfluorobutyl chain may facilitate its accumulation in lipid-rich environments, such as cell membranes and mitochondrial membranes . This localization can enhance its interactions with mitochondrial proteins and modulate cellular bioenergetics.
Subcellular Localization
The subcellular localization of 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is primarily within the mitochondria. The compound’s targeting signals and post-translational modifications, such as O-GlcNAcylation, direct it to mitochondrial compartments . This localization is crucial for its activity, as it allows the compound to modulate mitochondrial function and reduce oxidative stress effectively.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N2O/c1-26-8-4-2-7(3-5-8)9-6-10(25-24-9)11(15,16)12(17,18)13(19,20)14(21,22)23/h2-6H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTCIVNJEZKLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



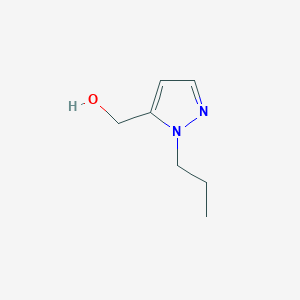

![3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid](/img/structure/B3039305.png)
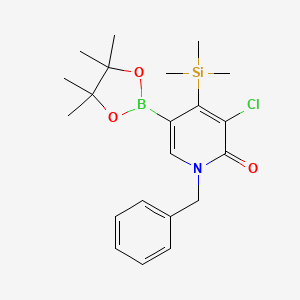

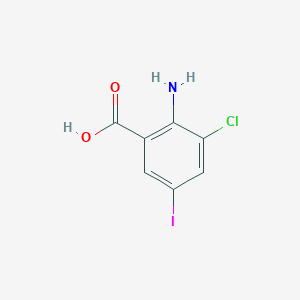
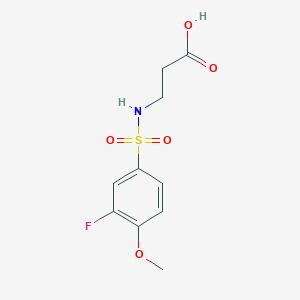
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3039312.png)
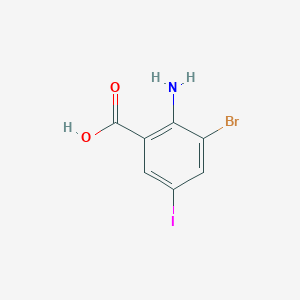
![N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide](/img/structure/B3039317.png)
![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)
